EGFR Inhibitory Potency of Egfr/cdk2-IN-3: Head-to-Head Comparison with Erlotinib and Structural Analog 4c
Egfr/cdk2-IN-3 (4b) inhibits EGFR with an IC50 of 71.7 nM, within 7% of the clinical EGFR inhibitor Erlotinib (IC50 67.3 nM) and outperforming its closest structural analog 4c by 20% (IC50 89.6 nM) when all compounds were tested in the same enzymatic assay [1]. This positions 4b as a dual-activity compound that preserves near-Erlotinib-level EGFR potency while adding CDK2 inhibition capability [1].
| Evidence Dimension | EGFR tyrosine kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 71.7 ± 2.1 nM |
| Comparator Or Baseline | Erlotinib: 67.3 ± 2.54 nM; Analog 4c: 89.6 ± 2.4 nM |
| Quantified Difference | 4b vs. Erlotinib: 1.07-fold less potent (6.5% difference); 4b vs. 4c: 1.25-fold more potent (20.0% difference) |
| Conditions | Cell-free EGFR enzymatic inhibition assay; IC50 calculated by sigmoidal non-linear regression from five compound concentrations; values are mean of three independent replicates |
Why This Matters
A researcher requiring dual EGFR/CDK2 inhibition cannot replace 4b with analog 4c without accepting a 20% loss in EGFR potency; conversely, 4b offers EGFR inhibition comparable to the clinical benchmark Erlotinib while uniquely adding CDK2 activity.
- [1] Salem ME, Mahrous EM, Ragab EA, Nafie MS, Dawood KM. Synthesis and Anti-Breast Cancer Potency of Mono- and Bis-(pyrazolyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine) Derivatives as EGFR/CDK-2 Target Inhibitors. ACS Omega. 2023;8(38):35359-35369. doi:10.1021/acsomega.3c05309. Table 2. View Source
